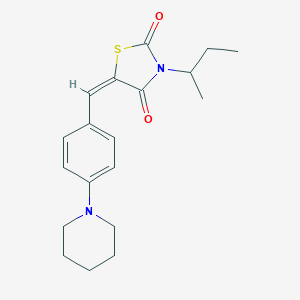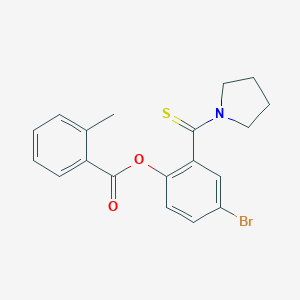
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, commonly known as TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA is a non-toxic, non-fluorescent, and non-cytotoxic compound that has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology.
作用机制
The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of PPARγ activity. PPARγ is a transcription factor that regulates the expression of genes involved in adipocyte differentiation and glucose homeostasis. By inhibiting PPARγ activity, TTA may reduce adipocyte differentiation and improve glucose homeostasis.
Biochemical and Physiological Effects
TTA has been shown to have a wide range of biochemical and physiological effects. In animal models, TTA has been shown to reduce body weight, adiposity, and serum triglyceride levels. TTA has also been shown to improve insulin sensitivity and glucose tolerance. In vitro studies have shown that TTA can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
实验室实验的优点和局限性
One of the main advantages of using TTA in lab experiments is its non-toxic and non-cytotoxic nature. TTA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one of the limitations of using TTA in lab experiments is its limited solubility in water, which may limit its use in certain experimental protocols.
未来方向
There are several potential future directions for research on TTA. One area of interest is the potential therapeutic applications of TTA in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Further research is needed to determine the optimal dosage and administration of TTA for these conditions.
Another area of interest is the potential use of TTA in the field of biotechnology. TTA has been shown to have anti-inflammatory properties and may have potential uses in the development of anti-inflammatory drugs. Additionally, TTA may have potential uses in the development of biosensors and other diagnostic tools.
Conclusion
In conclusion, N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, or TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TTA.
合成方法
TTA can be synthesized using a variety of methods, including the reaction of 2-naphthoyl chloride with 2,4,6-trimethylaniline in the presence of a base. Other methods include the reaction of 2-naphthoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
TTA has been extensively studied for its potential uses in various scientific fields. In the field of biochemistry, TTA has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates adipocyte differentiation and glucose homeostasis. TTA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
In the field of medicine, TTA has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome. TTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. TTA has also been shown to reduce body weight and adiposity in animal models of obesity.
属性
产品名称 |
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO/c1-13-10-14(2)19(15(3)11-13)21-20(22)18-9-8-16-6-4-5-7-17(16)12-18/h4-12H,1-3H3,(H,21,22) |
InChI 键 |
XQBUYGZGTKHTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
